molecular formula C15H18FNO4 B7577409 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No. B7577409
M. Wt: 295.31 g/mol
InChI Key: NTQGYVHJSSDCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known as FCAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclohexane-based molecule that contains a carbamoyl group and a carboxylic acid group, which gives it unique chemical properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its ability to bind to and inhibit the activity of FAAH and MAGL. This inhibition leads to an increase in endocannabinoid levels, which can have a variety of physiological effects. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be related to its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, and depend on a variety of factors, including dosage, route of administration, and the specific physiological system being targeted. In general, this compound has been shown to have potent inhibitory effects on FAAH and MAGL, which can lead to an increase in endocannabinoid levels and a variety of physiological effects, including pain relief, appetite regulation, and immune modulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid for lab experiments is its high purity and reliability, which makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are many potential future directions for research on 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid and its applications in scientific research. Some possible areas of focus include:
- Further elucidation of the mechanisms of action of this compound and its effects on the endocannabinoid system
- Development of new synthetic methods for this compound that are more efficient and cost-effective
- Investigation of the potential therapeutic applications of this compound for a variety of medical conditions, including pain, inflammation, and neurological disorders
- Development of new analogs of this compound with improved potency and selectivity for specific enzymes and physiological systems.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has many potential applications in scientific research. Its ability to inhibit FAAH and MAGL and modulate the endocannabinoid system makes it a valuable tool for studying a variety of physiological processes, and its potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves several steps, including the reaction of 3-fluoro-4-methoxybenzoyl chloride with cyclohexanone in the presence of a base catalyst. This reaction produces an intermediate compound, which is then treated with ammonium carbonate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have potent inhibitory effects on several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function.

properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-21-13-6-5-11(8-12(13)16)17-14(18)9-3-2-4-10(7-9)15(19)20/h5-6,8-10H,2-4,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQGYVHJSSDCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCC(C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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